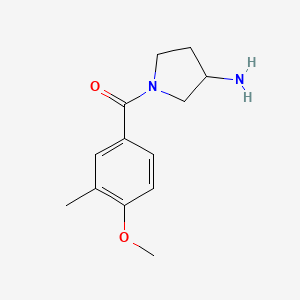

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

CAS No.: 2098123-41-0

Cat. No.: VC3189495

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098123-41-0 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | (3-aminopyrrolidin-1-yl)-(4-methoxy-3-methylphenyl)methanone |

| Standard InChI | InChI=1S/C13H18N2O2/c1-9-7-10(3-4-12(9)17-2)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3 |

| Standard InChI Key | XHHCQOVDXXJOOG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)N2CCC(C2)N)OC |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N2CCC(C2)N)OC |

Introduction

Chemical Structure and Properties

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone belongs to the class of amides, featuring a tertiary amide linkage between a 3-aminopyrrolidine group and a 4-methoxy-3-methylphenyl moiety. The compound can be structurally decomposed into three key components: the 3-aminopyrrolidine heterocyclic ring, the 4-methoxy-3-methylphenyl aromatic system, and the connecting carbonyl (C=O) group.

Based on structural analysis, the expected molecular formula would be C13H18N2O2, with an approximate molecular weight of around 234 g/mol. The structure contains several key functional groups: a tertiary amide, a primary amine, a methoxy group, and a methyl substituent on an aromatic ring.

The compound's structure shares similarities with (3-Amino-pyrrolidin-1-yl)-(1-ethyl-1H-pyrazol-3-yl)-methanone (CID 102549425), which has been documented in PubChem . Both compounds contain the 3-aminopyrrolidine moiety connected to an aromatic system via a methanone linkage, though they differ in the aromatic portion.

Structural Characteristics

The 3-aminopyrrolidine portion contains a five-membered ring with two nitrogen atoms—one as part of the ring structure and another as an amino group attached to the carbon at position 3 of the pyrrolidine ring. The 4-methoxy-3-methylphenyl portion consists of a benzene ring substituted with a methoxy group at position 4 and a methyl group at position 3.

Table 1.1. Key Structural Information of (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Synthesis and Preparation Methods

Amide Formation via Acyl Chloride

One straightforward approach would involve the reaction between 3-aminopyrrolidine and 4-methoxy-3-methylbenzoyl chloride:

-

Preparation of 4-methoxy-3-methylbenzoyl chloride from 4-methoxy-3-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

-

Reaction of the acyl chloride with 3-aminopyrrolidine in the presence of a base (e.g., triethylamine) in an appropriate solvent (dichloromethane or tetrahydrofuran)

Coupling Reaction Using Coupling Agents

An alternative approach would involve the direct coupling of 4-methoxy-3-methylbenzoic acid with 3-aminopyrrolidine using peptide coupling agents:

-

Activation of 4-methoxy-3-methylbenzoic acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)

-

Reaction with 3-aminopyrrolidine to form the desired amide bond

Preparation of Key Intermediates

The synthesis of 4-methoxy-3-methylaniline, a potential precursor to 4-methoxy-3-methylbenzoic acid, is documented and involves the reduction of 1-methoxy-2-methyl-4-nitrobenzene using hydrogen gas and a palladium catalyst . This process achieves 100% yield and represents an efficient method for producing one of the key structural components.

"10% Palladium on carbon (10% Pd/C) (1.5 g) was added to a solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL). The mixture was stirred under a hydrogen atmosphere (1 atm.) at room temperature for 16 h. The mixture was filtered through a pad of CELITE and the filtrate was evaporated in vacuo to yield 4-methoxy-3-methylphenylamine (8.0 g, 57 mmol, 100%)."

Table 1.2. Potential Synthetic Approaches for (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

| Synthetic Route | Key Reagents | Conditions | Potential Advantages | Potential Limitations |

|---|---|---|---|---|

| Acyl Chloride Method | SOCl2, 3-aminopyrrolidine, base | 0-25°C, 2-6 hours | High reactivity, high yields | Moisture sensitivity, side reactions |

| Coupling Agent Method | EDC/DCC, HOBt, 3-aminopyrrolidine | 0-25°C, 12-24 hours | Milder conditions, fewer side reactions | Higher cost, potentially lower yields |

| Alternative Route via Ester | Methyl 4-methoxy-3-methylbenzoate, 3-aminopyrrolidine | 80-120°C, 12-48 hours | Simple setup, fewer reagents | Slower reaction, possibly lower yields |

Biological and Pharmacological Properties

Structure-Activity Relationships

The specific biological activity of (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone would depend on how its structural features interact with biological targets:

-

The 3-aminopyrrolidine moiety provides a basic nitrogen center that could interact with acidic residues in proteins or enzymes

-

The methoxy group on the phenyl ring could serve as a hydrogen bond acceptor in target binding sites

-

The methyl group provides hydrophobic interactions that could enhance binding to lipophilic pockets in target proteins

-

The amide bond confers rigidity to the molecule, potentially enhancing selectivity for specific targets

Table 1.3. Potential Biological Properties Based on Structural Analysis

Analytical Characterization

Various analytical techniques would be suitable for the identification and characterization of (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR spectroscopy would reveal signals characteristic of:

-

Aromatic protons of the 4-methoxy-3-methylphenyl group (expected 3 protons in the region of 6.7-7.8 ppm)

-

Methoxy protons (-OCH3) as a singlet around 3.8-3.9 ppm

-

Methyl protons as a singlet around 2.2-2.3 ppm

-

Pyrrolidine ring protons as complex multiplets between 1.8-4.0 ppm

-

Amine protons (-NH2) as a broad signal around 1.5-2.0 ppm

13C-NMR would show carbon signals for:

-

Carbonyl carbon (C=O) around 165-175 ppm

-

Aromatic carbons between 110-160 ppm

-

Methoxy carbon around 55-60 ppm

-

Methyl carbon around 15-20 ppm

-

Pyrrolidine ring carbons between 20-60 ppm

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

-

N-H stretching of the primary amine (3300-3500 cm-1)

-

C=O stretching of the amide (1630-1680 cm-1)

-

C-O stretching of the methoxy group (1050-1150 cm-1)

-

Aromatic C=C stretching (1450-1600 cm-1)

Mass Spectrometry (MS)

Mass spectrometry would be expected to show:

-

Molecular ion peak at m/z corresponding to its molecular weight (~234)

-

Fragmentation patterns characteristic of the cleavage of the amide bond

-

Fragments corresponding to the 4-methoxy-3-methylphenyl portion

-

Fragments corresponding to the 3-aminopyrrolidine portion

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable for purity assessment, quantification, and structural confirmation. These techniques would provide retention time data and, in the case of GC-MS, additional mass spectral information for definitive identification.

Table 1.4. Analytical Techniques for (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

| Analytical Technique | Information Provided | Expected Key Features |

|---|---|---|

| 1H-NMR | Proton environments, structural confirmation | Aromatic, methoxy, methyl, and pyrrolidine signals |

| 13C-NMR | Carbon environments, structural confirmation | Carbonyl, aromatic, methoxy, methyl, and pyrrolidine signals |

| IR Spectroscopy | Functional group identification | N-H, C=O, C-O, and aromatic C=C stretching bands |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak and characteristic fragments |

| HPLC | Purity assessment, isomer separation | Retention time characteristic of the compound |

| GC-MS | Identification, quantification | Combined chromatographic and mass spectral data |

Applications and Research Context

Medicinal Chemistry and Drug Development

The compound's balanced hydrophilic-lipophilic properties and potential biological activities make it a candidate for medicinal chemistry research. It could serve as:

-

A lead compound for further structural optimization

-

An intermediate in the synthesis of more complex bioactive molecules

-

A pharmacological tool for studying specific biological pathways

The compound shows structural similarities to GSK199, which is a documented pharmacological agent . This suggests potential value in pharmaceutical research contexts.

Chemical Biology

The compound could be utilized as:

-

A building block for the creation of chemical probes

-

A component in the development of affinity labels for protein identification

-

A structural element in fluorescent or other labeled compounds for biological imaging

Material Science

Compounds with similar structural features have been incorporated into:

-

Specialty polymers with specific physical or chemical properties

-

Liquid crystals for display technologies

-

Photoreactive materials

Related Compounds and Their Uses

Several compounds structurally related to (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone have been documented in chemical databases and commercial catalogs. For example, search result lists various aminophenyl-containing compounds with methanone linkages, such as (3-aminophenyl)(azepan-1-yl)methanone and (3-aminophenyl)(4-methylpiperidin-1-yl)methanone, which are commercially available through Toronto Research Chemicals. This indicates research interest in compounds with structural similarities to our target molecule.

Table 1.5. Potential Applications Based on Structural Features

| Application Area | Potential Role | Rationale |

|---|---|---|

| Medicinal Chemistry | Lead compound, pharmacological tool | Balanced physicochemical properties, potential bioactivity |

| Chemical Biology | Building block for probes, affinity labels | Reactive functional groups, potential target specificity |

| Material Science | Component in specialty materials | Structural features conducive to specific material properties |

| Synthetic Chemistry | Intermediate for complex molecules | Functional groups suitable for further derivatization |

Future Research Directions

Research on (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone could proceed in several directions:

Synthetic Optimization

Development of efficient and scalable synthetic routes to produce the compound in high yield and purity would be valuable. This could include:

-

Exploration of green chemistry approaches

-

Application of flow chemistry methods

-

Investigation of catalytic methods for key transformation steps

Biological Activity Screening

Comprehensive screening of the compound for various biological activities could reveal potential applications in:

-

Enzyme inhibition assays

-

Receptor binding studies

-

Cell-based phenotypic screens

-

In vivo models of disease states

Structure-Activity Relationship Studies

Synthesis and testing of structural analogs could provide insights into:

-

The importance of the 3-amino group on the pyrrolidine ring

-

The role of the methoxy and methyl substituents on the phenyl ring

-

The significance of the amide linkage versus other connecting groups

Drawing inspiration from the structure of GSK199 , modifications to the core scaffold could yield compounds with enhanced biological activity or improved pharmacokinetic properties.

Physicochemical and ADME Properties

Detailed characterization of the compound's:

-

Solubility in various media

-

Stability under different conditions

-

Absorption, distribution, metabolism, and excretion (ADME) properties

-

Binding to plasma proteins

Table 1.6. Proposed Research Directions

| Research Area | Specific Investigations | Potential Outcomes |

|---|---|---|

| Synthetic Methods | Green chemistry approaches, catalytic methods | More efficient and sustainable production |

| Biological Screening | Enzyme assays, receptor binding, cell-based assays | Identification of specific biological activities |

| SAR Studies | Structural modifications, analog testing | Understanding of structure-activity relationships |

| ADME Properties | Solubility, stability, metabolism studies | Insight into drug-like behavior |

| Computational Studies | Molecular docking, quantum calculations | Prediction of interactions with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume